molecular formula C14H18BrNO B335850 3-bromo-N-cycloheptylbenzamide

3-bromo-N-cycloheptylbenzamide

Cat. No.: B335850
M. Wt: 296.2 g/mol
InChI Key: YUEBYBASBFHJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-cycloheptylbenzamide (C₁₄H₁₈BrNO) is a substituted benzamide featuring a bromine atom at the 3-position of the benzene ring and a cycloheptyl group attached to the amide nitrogen. This compound is structurally analogous to 3-chloro-N-cycloheptylbenzamide (CAS: 330468-92-3), where bromine replaces chlorine, resulting in increased molecular weight (251.75 g/mol for the chloro analog vs. ~296.21 g/mol for the bromo derivative) and altered electronic properties due to bromine’s higher polarizability . Characterization would involve spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and crystallographic analysis, as demonstrated for related benzamides in and .

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.2 g/mol

IUPAC Name

3-bromo-N-cycloheptylbenzamide

InChI

InChI=1S/C14H18BrNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)

InChI Key

YUEBYBASBFHJGO-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Bromine’s electron-withdrawing nature may stabilize the amide bond compared to chlorine in 3-chloro-N-cycloheptylbenzamide, affecting reactivity .
  • Biological Relevance: Compounds with heterocyclic substituents (e.g., thiazole in ) often exhibit pharmacological activity, whereas cyanophenyl derivatives () are common in kinase inhibitor scaffolds .

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